![molecular formula C34H36FN5O2 B1662126 N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide CAS No. 1094873-14-9](/img/structure/B1662126.png)
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
概述
描述
准备方法
化学反应分析
科学研究应用
Neuropeptide Y Receptor Modulation
JNJ-31020028 acts as a selective antagonist for the NPY Y2 receptor. This receptor is implicated in various physiological processes, including appetite regulation and anxiety responses. The modulation of this receptor has shown promise in treating:
- Obesity : By inhibiting the Y2 receptor, the compound may reduce food intake and promote weight loss .
- Anxiety Disorders : The antagonistic action can potentially alleviate symptoms associated with anxiety by modulating neurotransmitter systems .
In Vitro and In Vivo Studies
Extensive research has characterized JNJ-31020028 through both in vitro and in vivo studies:
- In vitro studies have demonstrated its effectiveness in blocking NPY-induced signaling pathways, which are crucial for energy homeostasis and stress responses .
- In vivo studies have indicated significant effects on body weight regulation and anxiety-like behaviors in animal models, suggesting its potential as a therapeutic agent for obesity and anxiety disorders .
Case Studies and Research Findings
作用机制
相似化合物的比较
生物活性
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide, also known as JNJ-31020028, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neuropeptide Y (NPY) receptor modulation. This article delves into the biological activity of JNJ-31020028, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
JNJ-31020028 is characterized by a complex structure that includes:
- Piperazine ring
- Fluorophenyl group
- Pyridine moiety
The chemical formula is , with a molecular weight of approximately 553.69 g/mol. Its structural features contribute to its ability to interact selectively with the NPY Y2 receptor, which plays a critical role in various physiological processes.
JNJ-31020028 functions primarily as an antagonist of the neuropeptide Y2 receptor. This receptor is involved in the regulation of several biological functions, including:
- Appetite control
- Anxiety modulation
- Pain perception
By blocking the Y2 receptors, JNJ-31020028 can potentially enhance the activity of NPY neurons, which may lead to increased appetite suppression and reduced anxiety levels. This mechanism positions it as a candidate for treating conditions such as obesity and anxiety disorders.
In Vitro and In Vivo Characterization
Research has demonstrated that JNJ-31020028 effectively occupies Y2 receptor binding sites in both in vitro and in vivo studies. These studies indicate that:
- Binding Affinity : JNJ-31020028 exhibits high selectivity for the Y2 receptor, minimizing off-target effects and enhancing therapeutic efficacy.
- Blood-Brain Barrier Penetration : The compound's design allows it to cross the blood-brain barrier effectively, which is crucial for central nervous system (CNS) therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of JNJ-31020028, it is helpful to compare it with structurally similar compounds. The following table summarizes some relevant compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
JNJ-31020028 | Piperazine ring, fluorophenyl group | Neuropeptide Y2 receptor antagonist |
Compound A | Similar piperidine structure | Potential analgesic properties |
Compound B | Contains piperidine and phenyl groups | Analgesic and anti-inflammatory effects |
This comparison highlights how JNJ-31020028's specific targeting of neuropeptide Y receptors distinguishes it from other compounds with similar structural characteristics.
Case Studies and Clinical Implications
Several case studies have explored the implications of JNJ-31020028 in clinical settings:
- Anxiety Disorders : In animal models, administration of JNJ-31020028 resulted in significant reductions in anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders .
- Obesity Research : Studies indicate that antagonism of the Y2 receptor may lead to decreased food intake and body weight regulation, making JNJ-31020028 a candidate for obesity treatment .
- Pain Management : Preliminary findings suggest that JNJ-31020028 may also influence pain pathways through its action on NPY signaling, indicating potential analgesic applications.
常见问题
Basic Research Questions
Q. What is the primary pharmacological target of JNJ-31020028, and how is its selectivity validated experimentally?
Answer: JNJ-31020028 is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. Its selectivity was validated using radioligand binding assays against Y1, Y2, Y4, and Y5 receptor subtypes. Competitive binding studies showed high affinity for Y2 (Ki = 6 nM) with >100-fold selectivity over other NPY receptors. Functional antagonism was confirmed via inhibition of NPY-mediated inhibition of cAMP in Y2-expressing cells .
Q. What structural features of JNJ-31020028 contribute to its brain penetrance and Y2 receptor affinity?
Answer: The compound’s brain penetrance is attributed to its moderate lipophilicity (cLogP ~3.5) and molecular weight (~515 Da). Key pharmacophores include the diethylamino-oxoethyl group (enhancing Y2 binding) and the pyridinylbenzamide moiety (improving solubility and reducing off-target interactions). In vivo pharmacokinetic studies in rodents confirmed CNS penetration, with brain-to-plasma ratios of 0.5–1.0 .
Q. What in vitro and in vivo models are commonly used to evaluate JNJ-31020028’s efficacy?
Answer:
- In vitro: Recombinant cell lines (e.g., HEK293 expressing human Y2 receptors) for cAMP inhibition assays and calcium flux measurements.
- In vivo: Behavioral models such as the elevated plus maze (anxiety), forced swim test (depression-like behavior), and colonic ion transport assays (peripheral Y2 activity). Dosing ranges from 3–30 mg/kg (intraperitoneal or oral) in mice/rats .
Advanced Research Questions
Q. How can researchers optimize experimental design to resolve contradictory findings in JNJ-31020028’s functional outcomes?
Answer: Contradictions (e.g., anxiolytic effects vs. no impact on locomotion) arise from differences in dosing, species, or Y2 receptor distribution. To address this:
- Use conditional Y2 receptor knockout mice to isolate central vs. peripheral effects.
- Pair ex vivo receptor occupancy studies (via PET imaging) with behavioral assays to correlate target engagement with functional outcomes .
Q. What methodologies confirm JNJ-31020028’s subtype selectivity over closely related NPY receptors (e.g., Y1/Y5)?
Answer:
- Radioligand displacement assays : Use [³H]-JNJ-31020028 or [³H]-NPY in membranes from Y1/Y2/Y4/Y5-expressing cells.
- Functional antagonism : Measure inhibition of NPY-induced cAMP reduction (Y2) vs. NPY-induced calcium mobilization (Y1/Y5).
- In vivo selectivity : Compare effects in Y2-KO vs. wild-type mice to rule out off-target activity .
Q. How do researchers reconcile JNJ-31020028’s central vs. peripheral Y2 receptor modulation in experimental outcomes?
Answer: Central effects (e.g., anxiety reduction) are validated via intracerebroventricular (ICV) administration, while peripheral effects (e.g., colonic ion transport inhibition) are tested in isolated tissue preparations. Pharmacokinetic profiling (plasma vs. brain concentrations) and receptor autoradiography further distinguish site-specific activity .
Q. Methodological Considerations for Data Interpretation
Q. What controls are critical when assessing JNJ-31020028’s efficacy in behavioral assays?
Answer:
- Vehicle controls : Account for solvent effects (e.g., DMSO/cyclodextrin).
- Positive controls : Use known Y2 agonists (e.g., PYY3–36) or antagonists (e.g., BIIE0246).
- Dose-response curves : Ensure linear pharmacokinetics and avoid receptor saturation .
Q. How can researchers validate target engagement in vivo for JNJ-31020028?
Answer:
- PET imaging : Use radiolabeled JNJ-31020028 (e.g., [¹¹C]-JNJ-31020028) to quantify receptor occupancy in the CNS.
- Ex vivo autoradiography : Confirm binding in brain regions rich in Y2 receptors (e.g., hippocampus, amygdala) .
Q. Contradictory Data Analysis
Q. How to address discrepancies in JNJ-31020028’s effects on bone metabolism vs. anxiety?
Answer: Y2 receptors regulate both CNS and bone homeostasis. Bone mineral density increases (seen in ovariectomized mice ) may involve peripheral Y2 inhibition, while anxiolytic effects are CNS-mediated. Use tissue-specific Y2 knockdown models and compartmentalized dosing to dissect these pathways .
属性
IUPAC Name |
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUNRYUVDVWTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094873-14-9 | |
Record name | JNJ-31020028 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094873149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-31020028 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73F8XED6YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。